H-Gly-Gln-Gly-OH
Overview
Description
H-Gly-Gln-Gly-OH, also known as Glycyl-L-glutaminylglycine, is a tripeptide composed of glycine, glutamine, and another glycine residue. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and materials science. Tripeptides like this compound are often studied for their role in protein synthesis, enzymatic reactions, and as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Gly-Gln-Gly-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process typically uses Fmoc (9-fluorenylmethoxycarbonyl) chemistry for the protection of the amino group and involves the following steps:
Attachment of the first amino acid: The first glycine residue is attached to the solid support.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The next amino acid, glutamine, is coupled to the growing peptide chain using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: The deprotection and coupling steps are repeated for the final glycine residue.
Industrial Production Methods: Industrial production of peptides like this compound often involves large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity. Advances in automation and purification techniques, such as high-performance liquid chromatography (HPLC), have made large-scale peptide synthesis more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: H-Gly-Gln-Gly-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized by reactive oxygen species, leading to the formation of carbonyl groups on the amino acid side chains.
Reduction: Reduction reactions can occur, particularly at the amide bonds, using reducing agents like sodium borohydride.
Substitution: The amino groups in the peptide can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Sodium borohydride in aqueous or alcoholic solutions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced amide bonds.
Substitution: Formation of N-alkylated or N-acylated peptides
Scientific Research Applications
H-Gly-Gln-Gly-OH has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies and for investigating peptide bond formation and cleavage.
Biology: Studied for its role in protein-protein interactions and as a substrate for various enzymes.
Medicine: Potential therapeutic agent for conditions requiring peptide-based treatments. It may also be used in drug delivery systems.
Industry: Utilized in the development of peptide-based materials, such as hydrogels, which have applications in tissue engineering and drug delivery
Mechanism of Action
The mechanism of action of H-Gly-Gln-Gly-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to the active sites of enzymes, influencing their activity. For example, it may act as a substrate or inhibitor for proteases, affecting protein degradation pathways. The specific pathways involved depend on the biological context and the target enzyme .
Comparison with Similar Compounds
Glycyl-L-glutaminylglycine: Similar in structure but may have different amino acid sequences.
Glycyl-L-glutaminylglycine: Another tripeptide with potential therapeutic applications.
Glycyl-L-glutaminylglycine: Known for its role in protein synthesis and enzymatic reactions.
Uniqueness: H-Gly-Gln-Gly-OH is unique due to its specific sequence of glycine, glutamine, and glycine, which imparts distinct biochemical properties. Its ability to interact with specific enzymes and receptors makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O5/c10-3-7(15)13-5(1-2-6(11)14)9(18)12-4-8(16)17/h5H,1-4,10H2,(H2,11,14)(H,12,18)(H,13,15)(H,16,17)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYNJRSNDARRBX-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)NCC(=O)O)NC(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N)[C@@H](C(=O)NCC(=O)O)NC(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311556 | |
Record name | Glycyl-L-glutaminylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2650-69-3 | |
Record name | Glycyl-L-glutaminylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2650-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycyl-L-glutaminylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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